molecular formula C23H20N4OS B12578438 2-[(3-Cyano-8-methyl-2-quinolinyl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide

2-[(3-Cyano-8-methyl-2-quinolinyl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide

Cat. No.: B12578438
M. Wt: 400.5 g/mol
InChI Key: YAWBEFUXLFHLGW-UHFFFAOYSA-N
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Description

“2-[(3-Cyano-8-methyl-2-quinolinyl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide” is a synthetic small molecule featuring a quinoline core substituted with a cyano group at position 3 and a methyl group at position 6. A sulfanyl (-S-) bridge connects the quinoline moiety to an acetamide group, which is further substituted with a 2-(1H-indol-3-yl)ethyl chain (Figure 1). The quinoline scaffold is known for its aromatic heterocyclic structure, contributing to π-π stacking interactions in biological systems, while the indole moiety (a privileged structure in medicinal chemistry) may enhance binding to hydrophobic pockets in enzyme active sites .

Properties

Molecular Formula

C23H20N4OS

Molecular Weight

400.5 g/mol

IUPAC Name

2-(3-cyano-8-methylquinolin-2-yl)sulfanyl-N-[2-(1H-indol-3-yl)ethyl]acetamide

InChI

InChI=1S/C23H20N4OS/c1-15-5-4-6-16-11-18(12-24)23(27-22(15)16)29-14-21(28)25-10-9-17-13-26-20-8-3-2-7-19(17)20/h2-8,11,13,26H,9-10,14H2,1H3,(H,25,28)

InChI Key

YAWBEFUXLFHLGW-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=N2)SCC(=O)NCCC3=CNC4=CC=CC=C43)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Cyano-8-methyl-2-quinolinyl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide typically involves multiple steps, starting with the preparation of the quinoline and indole intermediates. The quinoline moiety can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts. The indole moiety can be prepared via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions .

Once the intermediates are prepared, the final compound can be synthesized by coupling the quinoline and indole moieties through a sulfanyl linkage. This step typically involves the use of thiolating agents such as thiourea or thiols in the presence of a base to form the sulfanyl linkage .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-[(3-Cyano-8-methyl-2-quinolinyl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[(3-Cyano-8-methyl-2-quinolinyl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(3-Cyano-8-methyl-2-quinolinyl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide involves its interaction with various molecular targets and pathways. The quinoline and indole moieties can bind to specific receptors and enzymes, modulating their activity. The cyano group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Compounds

Compound Name Core Structure Substituents Key Functional Groups Reference
Target Compound Quinoline 3-Cyano-8-methyl, N-[2-(1H-indol-3-yl)ethyl] Sulfanyl, Acetamide
N-Alkyl-2-(3-phenylquinoxalin-2-ylsulfanyl)acetamides Quinoxaline 3-Phenyl, N-alkyl (e.g., n-butyl) Sulfanyl, Acetamide
2-[(3-Cyano-8-methyl-2-quinolinyl)sulfanyl]-N-(2-fluorophenyl)acetamide Quinoline 3-Cyano-8-methyl, N-(2-fluorophenyl) Sulfanyl, Acetamide
Thioacetamide-triazoles (e.g., Compound 38) Triazole N-(2-Fluorobenzyl), 1H-1,2,3-triazol-5-yl Sulfanyl, Acetamide

Key Observations :

  • Substituents : The indole-ethyl group in the target compound may enhance hydrophobicity compared to fluorophenyl or alkyl substituents in analogs, impacting membrane permeability .

Comparison :

  • The target compound’s synthesis likely mirrors methods for quinoxaline analogs (e.g., ), utilizing thiolation followed by alkylation. However, the indole-ethyl substituent may require milder conditions to preserve the indole’s integrity .
  • Quinoxaline derivatives (e.g., compound 9b) are synthesized via chemoselective reactions with soft electrophiles, yielding high-purity products confirmed by NMR .

Key Findings :

  • Anticancer Activity: Quinoxaline derivatives (e.g., compound 10b) exhibit potent activity against cancer cells, with IC₅₀ values lower than doxorubicin in some cases. Molecular docking suggests stabilization of the hTS homodimer inactive conformation as a mechanism .
  • Antimicrobial Activity : Thioacetamide-triazoles show moderate activity against E. coli, with MIC values influenced by substituent electronegativity (e.g., fluorobenzyl groups enhance potency) .
  • Target Compound Hypotheses: The indole-ethyl group in the target compound may improve binding to hydrophobic enzyme pockets, though the cyano group’s electron-withdrawing effects could reduce solubility compared to phenylquinoxalines .

Structure-Activity Relationship (SAR) Insights

  • Quinoline vs. Quinoxaline Cores: Quinoxalines generally show broader anticancer activity due to enhanced planarity and π-stacking capability . However, quinoline derivatives (like the target compound) may offer better metabolic stability due to reduced oxidation susceptibility.
  • Substituent Effects :
    • N-Alkyl Groups : Longer alkyl chains (e.g., n-butyl in compound 9b) improve membrane permeability but may reduce target specificity .
    • Indole vs. Fluorophenyl : Indole’s hydrogen-bonding capacity (via NH group) could enhance receptor interactions compared to fluorophenyl’s purely hydrophobic effects .

Biological Activity

2-[(3-Cyano-8-methyl-2-quinolinyl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound combines a quinoline moiety with an indole derivative, which may contribute to its pharmacological properties. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

The compound's molecular formula is C23H20N4OSC_{23}H_{20}N_{4}OS, with a molecular weight of approximately 400.5 g/mol. The presence of both quinoline and indole structures allows for diverse interactions within biological systems, potentially influencing various cellular pathways.

Property Value
Molecular FormulaC23H20N4OS
Molecular Weight400.5 g/mol
Structural FeaturesQuinoline & Indole

Preliminary studies suggest that the biological activity of this compound may involve interactions with specific enzymes and receptors, impacting cellular signaling pathways related to proliferation and apoptosis. Such interactions could lead to various therapeutic effects, including anticancer and antimicrobial activities.

Anticancer Activity

Research has indicated that compounds similar to 2-[(3-Cyano-8-methyl-2-quinolinyl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide exhibit significant anticancer properties. For instance, related compounds have shown IC50 values in the low micromolar range against various cancer cell lines.

Case Study: Anticancer Efficacy
A study on structurally similar indole derivatives demonstrated that certain compounds exhibited IC50 values of 1.9 µg/mL against HCT-116 (colon cancer) and 2.3 µg/mL against MCF-7 (breast cancer) cell lines, outperforming the reference drug doxorubicin (IC50 3.23 µg/mL) .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Research indicates effective inhibition against Staphylococcus aureus and MRSA, with minimum inhibitory concentrations (MICs) reported as low as 0.98 µg/mL for related compounds .

Research Findings

Recent studies have explored the synthesis and biological evaluation of quinoline and indole derivatives, highlighting their potential as therapeutic agents:

  • Synthesis Approaches : Various synthetic routes have been developed to produce these compounds efficiently, often involving multi-step reactions that incorporate key functional groups necessary for biological activity .
  • Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinity of these compounds to target proteins, revealing insights into their mechanisms of action at the molecular level .

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